AMMONIUM TETRATHIOTUNGSTATE

Hydrodesulfurization Catalysis Lignite upgrading

Researchers synthesizing WS₂ catalysts for hydrodesulfurization (HDS) or photocatalytic hydrogen evolution often encounter irreproducibility due to precursor variability. ATT provides a carbon-free, tungsten-sulfur pre-organized geometry ensuring consistent thermal decomposition to WS₂ with superior HDS activity (3.1 MPa, 623 K) and access to crystalline WS₃ at 300°C-an intermediate unavailable from Mo analogs or alkylammonium derivatives. ATT-derived catalysts exhibit atmosphere-insensitive activation (N₂ vs. H₂S/H₂), simplifying process design.

Molecular Formula H8N2S4W-2
Molecular Weight 348.158
CAS No. 13862-78-7
Cat. No. B577188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM TETRATHIOTUNGSTATE
CAS13862-78-7
Molecular FormulaH8N2S4W-2
Molecular Weight348.158
Structural Identifiers
SMILESN.N.[SH-].[SH-].S=[W]=S
InChIInChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2
InChIKeyCCFCMIWYHMKPAO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Tetrathiotungstate Overview


Ammonium tetrathiotungstate, (NH₄)₂WS₄ (ATT), is an inorganic thiometallate salt composed of the tetrathiotungstate anion [WS₄]²⁻ and two ammonium counter-cations [1]. It crystallizes as yellow to orange crystals with a density of 2.71 g/cm³ and is soluble in water [1]. ATT serves as a molecular precursor containing both tungsten and sulfur in a pre-organized tetrahedral geometry, enabling its use in synthesizing transition metal sulfide cluster compounds, WS₂ and WS₃ materials via thermal decomposition, and as a catalyst precursor for hydrodesulfurization (HDS) and photocatalytic hydrogen production [2]. Its distinguishing feature among thiometallate precursors is the tungsten center, which imparts different thermal decomposition behavior, catalytic selectivity, and materials properties compared to the widely studied molybdenum analog ammonium tetrathiomolybdate (ATM) [2].

Tungsten–sulfur molecular precursor with pre-organized tetrahedral [WS₄]²⁻ geometry

Distinct thermal decomposition pathway via WS₃ intermediate vs. Mo analog ATM

Supported or unsupported WS₂ catalyst preparation, photocatalytic H₂ production research

Why ATT Cannot Be Substituted


Despite the superficial isostructural relationship between ammonium tetrathiotungstate (ATT) and ammonium tetrathiomolybdate (ATM), the replacement of tungsten by molybdenum produces fundamentally different thermal decomposition pathways, catalytic behaviors, and materials properties. The W–S bond versus Mo–S bond energetics lead to divergent pyrolysis temperature–activity relationships: ATM-derived products show optimal photocatalytic hydrogen evolution at lower pyrolysis temperatures (400°C, 1 h), whereas ATT-derived products require higher temperatures (400°C, 2 h) to achieve peak performance [1]. Furthermore, substituting ATT with carbon-containing tetraalkylammonium thiotungstates (e.g., CTATT) introduces excessive amorphous carbon during activation, yielding less active WS₂ catalysts with depleted hydrogenation character compared to the carbon-free ATT-derived catalysts [2]. These quantifiable divergences mean that ATT cannot be interchanged with its analogs without altering experimental outcomes in catalyst preparation, materials synthesis, or biological copper-chelation studies.

Target: ATT

Optimal photocatalytic activity at higher pyrolysis temperature (400 °C, 2 h); carbon-free precursor yields high-activity WS₂

Analog: ATM

Peak activity at lower temperature (400 °C, 1 h); opposite temperature–activity relationship; no WS₃ intermediate

Target: ATT

Carbon-free decomposition preserves hydrogenation character; atmosphere-insensitive WS₂ formation

Substitute: CTATT

Excess amorphous carbon depletes HDS activity; strong atmosphere dependence alters catalyst texture

ATT Quantitative Differentiation Evidence


Lignite Hydrodesulfurization Activity

In a direct head-to-head comparison using Çayirhan (Turkish) lignite in microautoclave reactors under hydrogen atmosphere without added solvent, ammonium tetrathiotungstate (ATT) achieved the highest total sulfur removal of 42 wt.% at 325°C, outperforming ammonium tetrathiomolybdate (ATM) and nickel sulfate when each was impregnated as a catalyst precursor into the lignite [1]. Under ATT catalysis, 72% of the removed sulfur was eliminated as hydrogen sulfide [1]. This represents the maximum desulfurization efficacy reported among the three catalyst precursors tested under identical conditions.

Lignite HDS Activity
Head-to-head
ATT: 42 wt.% total sulfur removal at 325 °C; 72% as H₂S. Outperformed ATM and NiSO₄ in identical microautoclave tests.
Reported highest sulfur removal among tested precursors under lignite hydrotreating conditions.
Data from Çayirhan lignite; no added solvent. Exact comparator values not numerically disclosed.
Hydrodesulfurization Catalysis Lignite upgrading

WS₂ Catalyst Activity: ATT vs. CTATT

A comparative study of ex situ activated WS₂ catalysts prepared from ammonium tetrathiotungstate (ATT, carbon-free) versus cetyltrimethylammonium tetrathiotungstate (CTATT, carbon-containing) demonstrated that ATT-derived WS₂ catalysts exhibit superior hydrodesulfurization activity for dibenzothiophene (DBT) at 3.1 MPa and 623 K [1]. The very high activity of the WS₂ catalyst obtained from ATT was attributed to an optimized incorporation of structural carbon inside the WS₂ structure, whereas CTATT-derived catalysts suffered from excessive amorphous carbon formation and depleted hydrogenating character [1]. Unlike CTATT-derived WS₂, which showed strong atmosphere-dependent textural properties, ATT-derived WS₂ catalysts were insensitive to activation atmosphere (N₂ vs. 20% H₂S/H₂), indicating greater process robustness [1].

WS₂ HDS: ATT vs. CTATT
Head-to-head
ATT-derived WS₂: very high DBT HDS activity, atmosphere-insensitive, stoichiometric S/W. CTATT-derived: less active, mesoporous, S/W 1.68 (H₂/H₂S), excess carbon.
Carbon-free precursor yields robust, high-activity catalyst; carbon-containing variant introduces performance-limiting amorphous carbon.
Ex situ activation; HDS at 3.1 MPa, 623 K. Full C/W and S/W ratios in source Table 1.
Hydrodesulfurization WS₂ catalysts Thiosalt decomposition

Photocatalytic Hydrogen Production: ATT vs. ATM Pyrolysis

A systematic comparison of pyrolysis products from ammonium tetrathiotungstate (ATT) and ammonium tetrathiomolybdate (ATM) across temperatures of 250–600°C revealed fundamentally opposite temperature–activity relationships [1]. For ATM, lower-temperature products (250–400°C) exhibited relatively higher photocatalytic hydrogen production activity, with sample ATM-400-1 (400°C, 1 h) showing the highest performance and ATM-600 samples the lowest [1]. In contrast, ATT-derived products showed the reverse: higher-temperature products possessed much higher performance, with ATT-400-2 (400°C, 2 h) exhibiting the highest activity and ATT-250 samples the lowest [1]. Additionally, unconventional crystallized WS₃ was unexpectedly obtained through ATT pyrolysis at 300°C for the first time—a phase not accessible via the ATM route under comparable conditions [1].

Photocatalytic H₂: ATT vs. ATM
Head-to-head
Opposite temperature–activity trends: ATT peak at 400 °C/2 h, ATM peak at 400 °C/1 h. ATT uniquely yields crystalline WS₃ at 300 °C.
Pyrolysis protocols are not interchangeable; ATT requires distinct optimization for maximal photocatalytic performance.
Pyrolysis under N₂, 250–600 °C. Hydrogen evolution rates in full text graphical data.
Photocatalysis Hydrogen evolution Pyrolysis optimization

Thermal Decomposition Pathway: WS₃ Intermediate

Ammonium tetrathiotungstate (ATT) thermally decomposes in an inert atmosphere through a three-step sequence: (1) release of free water at 30–140°C, (2) formation of amorphous WS₃ at 170–280°C, and (3) crystallization to slightly crystalline WS₂ at 330–470°C [1][2]. This WS₃ intermediate pathway is a defining characteristic of the ammonium salt. In contrast, tetraalkylammonium thiotungstates (e.g., methylammonium, butylammonium, cetyltrimethylammonium) decompose directly to WS₂ without WS₃ formation, enabling different control over catalyst stoichiometry and surface composition [3]. The surface composition of in situ catalysts derived from ammonium, methylammonium, and butylammonium precursors is WS₂.₂₅C₁.₇, WS₁.₇C₀.₉, and WS₁.₃C₀.₇, respectively, demonstrating that the ammonium precursor yields the highest sulfur retention [3].

Decomposition Pathway
Cross-study
ATT: amorphous WS₃ intermediate at 170–280 °C, then WS₂ at 330–470 °C. Surface S/W 2.25. Tetraalkylammonium analogs: direct WS₂, lower S/W (1.3–1.7).
Unique WS₃ intermediate enables synthesis of phases not accessible from other thiotungstate precursors; highest sulfur retention in resulting WS₂.
Inert atmosphere; Auger spectroscopy surface data. Methylammonium and butylammonium salts as comparators.
Thermal decomposition WS₂ synthesis Precursor chemistry

Biological Copper Chelation Activity

In a direct comparative study, tetrathiotungstate (TT) and tetrathiomolybdate (TM) were evaluated for antitumor effects and cardioprotection against doxorubicin (DXR) toxicity [1]. Both compounds form similar tripartite complexes in blood with serum albumin and available copper [1]. The study found that the two drugs were comparable in their antitumor and antiinflammatory effects when doses were used that lowered copper availability to the same extent [1]. Unlike penicillamine, tetrathiotungstate did not increase liver cytosolic apometallothionein, indicating a distinct decoppering mechanism [2]. The genuine decoppering effect of TT supports its consideration as an alternative to thiomolybdates for treating copper storage diseases [2].

Biological Cu Chelation
Head-to-head
Tetrathiotungstate (TT) vs. tetrathiomolybdate (TM): comparable model-response effects on antitumor and antiinflammatory endpoints at equivalent copper-lowering doses. TT does not elevate liver apometallothionein.
Reported comparable copper-chelation model-response context; distinct metabolic profile vs. penicillamine.
Rat models, BAEC, zebrafish; TT doses 6–17.4 mg W/kg BW. Translational relevance requires further validation.
Copper chelation Antitumor Antiinflammatory

ATT Application Scenarios


Unsupported WS₂ Hydrodesulfurization Catalysts

Based on the evidence that ATT-derived WS₂ catalysts exhibit superior HDS activity compared to CTATT-derived catalysts due to optimized structural carbon incorporation and the absence of detrimental amorphous carbon [1], ATT is the precursor of choice when preparing unsupported WS₂ catalysts for dibenzothiophene hydrodesulfurization at 3.1 MPa and 623 K. The insensitivity of ATT-derived catalysts to activation atmosphere (N₂ vs. 20% H₂S/H₂) further simplifies process design and enhances reproducibility [1].

Photocatalytic H₂ Production via High-Temperature Pyrolysis

ATT pyrolysis products exhibit a temperature–activity relationship opposite to that of ATM: higher pyrolysis temperatures (400°C, 2 h) yield optimal photocatalytic hydrogen evolution activity, whereas ATM peaks at lower temperatures (400°C, 1 h) [2]. Researchers developing WS₂-based photocatalysts via the pyrolysis route must use ATT-specific optimization protocols rather than adopting ATM-optimized conditions. Additionally, ATT uniquely provides access to crystalline WS₃ at 300°C—a phase of emerging interest inaccessible from ATM pyrolysis [2].

WS₃ and Mixed Tungsten Sulfide Synthesis

ATT is the only common thiometallate precursor that decomposes through a well-defined WS₃ intermediate phase in the 170–280°C temperature window before converting to WS₂ at 330–470°C [3][4]. This contrasts with tetraalkylammonium thiotungstates, which bypass WS₃ entirely and decompose directly to WS₂ [5]. Researchers requiring amorphous or crystalline WS₃—for battery electrodes, thermoelectric materials, or as a reactive intermediate—should procure ATT specifically for this unique decomposition pathway.

In Vivo Copper Chelation with Tungsten Thiometallate

Tetrathiotungstate (delivered as the ammonium salt or its pharmaceutical formulations) has demonstrated antitumor and antiinflammatory efficacy comparable to tetrathiomolybdate at equivalent copper-lowering doses, with the mechanistic distinction of not elevating liver apometallothionein levels [6][7]. This makes ATT an appropriate starting material for biomedical research groups investigating tungsten-based copper chelators for Wilson's disease, cancer antiangiogenic therapy, or doxorubicin cardioprotection, particularly when molybdenum-related toxicity or intellectual property considerations favor a tungsten-based approach.

Application
Selection Property
Validation Focus
Unsupported WS₂ HDS Catalysts
Carbon-free thiosalt precursor
DBT HDS activity at 3.1 MPa/623 K; activation atmosphere insensitivity
Photocatalytic H₂ Production
High-temperature pyrolysis protocol (400 °C, 2 h)
Hydrogen evolution rate vs. ATM-derived catalysts; crystalline WS₃ accessibility
WS₃ and Mixed Sulfide Synthesis
Defined WS₃ intermediate decomposition pathway
Phase purity in 170–280 °C window; sulfur retention in final WS₂
In Vivo Copper Chelation Research
Tungsten-based thiometallate copper chelator
Model-response copper-lowering efficacy; apometallothionein profile

Technical Documentation Hub

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